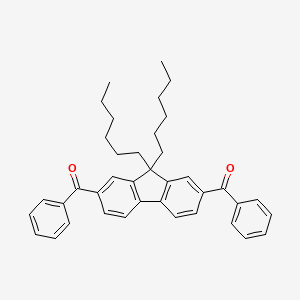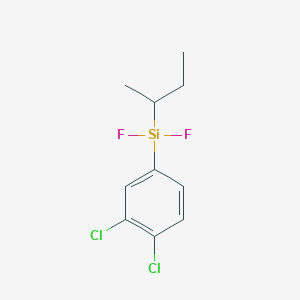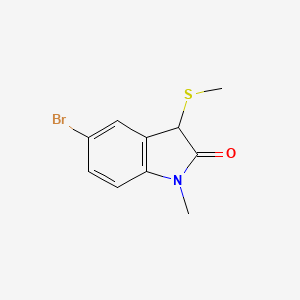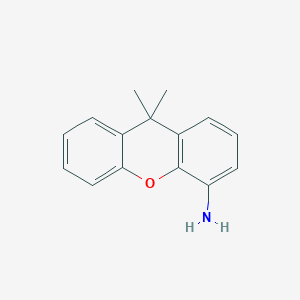![molecular formula C30H42O3 B12618701 16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid CAS No. 918500-16-0](/img/structure/B12618701.png)
16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid: is a synthetic organic compound with the molecular formula C30H42O3 and a molecular weight of 450.663 g/mol . This compound features a long hexadecanoic acid chain attached to a phenyl ring, which is further substituted with a 4-methylbenzoyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-methylbenzoyl chloride with a phenyl compound under Friedel-Crafts acylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Attachment of the Hexadecanoic Acid Chain: The benzoyl intermediate is then reacted with hexadecanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoyl ring, forming carboxylic acids.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Cell Signaling: Investigated for its role in cell signaling mechanisms.
Medicine:
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Therapeutic Research: Studied for its anti-inflammatory and antimicrobial properties.
Industry:
Cosmetics: Used in formulations for skincare products.
Agriculture: Investigated for its potential use as a pesticide.
Mecanismo De Acción
The mechanism of action of 16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Palmitic Acid (Hexadecanoic Acid): Shares the hexadecanoic acid chain but lacks the benzoyl and phenyl groups.
Benzophenone: Contains the benzoyl group but lacks the long alkyl chain.
Uniqueness:
Structural Complexity: The combination of a long alkyl chain with a substituted benzoyl phenyl group makes it unique.
Versatility: Its structure allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
918500-16-0 |
|---|---|
Fórmula molecular |
C30H42O3 |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
16-[4-(4-methylbenzoyl)phenyl]hexadecanoic acid |
InChI |
InChI=1S/C30H42O3/c1-25-17-21-27(22-18-25)30(33)28-23-19-26(20-24-28)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-29(31)32/h17-24H,2-16H2,1H3,(H,31,32) |
Clave InChI |
FAUOWTXPBDTDNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
